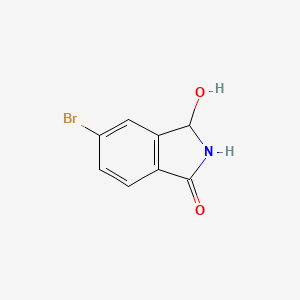

5-Bromo-3-hydroxyisoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBQCEKYWVTSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469495 | |

| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-39-5 | |

| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-hydroxyisoindolin-1-one

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-3-hydroxyisoindolin-1-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this valuable compound.

Introduction: The Significance of the 3-Hydroxyisoindolin-1-one Moiety

The 3-hydroxyisoindolin-1-one core is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities.[1] Its versatile chemical nature also makes it a valuable precursor for the synthesis of more complex molecular architectures.[1] The incorporation of a bromine atom at the 5-position introduces a functional handle for further chemical modifications, such as cross-coupling reactions, making this compound a particularly attractive building block in the synthesis of novel therapeutic agents.

Synthetic Strategies: An Overview

Several synthetic routes to 3-hydroxyisoindolin-1-one derivatives have been reported. Traditional methods often rely on the selective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to phthalimides or the reduction of phthalimides.[1] More contemporary approaches include metal-catalyzed C-H activation and annulation reactions.[2] For the specific synthesis of this compound, a highly efficient and practical method involves the selective reduction of the corresponding dicarbonyl compound, 5-Bromoisoindoline-1,3-dione. This approach is advantageous due to its high yield and the ready availability of the starting material.

Recommended Synthetic Pathway: Reduction of 5-Bromoisoindoline-1,3-dione

The recommended and most direct synthesis of this compound proceeds via the reduction of 5-Bromoisoindoline-1,3-dione (also known as 5-bromophthalimide). This method utilizes a zinc/copper(II) sulfate system in an aqueous sodium hydroxide solution.

Reaction Mechanism

The reaction proceeds through a selective reduction of one of the carbonyl groups of the phthalimide ring system. The zinc metal, activated by the copper(II) sulfate, acts as the reducing agent in the basic aqueous medium. The reaction is carefully controlled by temperature to ensure the selective formation of the desired 3-hydroxyisoindolin-1-one.

Experimental Protocol

This protocol is adapted from a procedure described in the patent literature[3].

Materials and Reagents:

-

5-Bromoisoindoline-1,3-dione (Bromophthalimide)

-

Zinc powder

-

Copper(II) sulfate pentahydrate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 20% aqueous solution

-

Ethyl acetate

-

Ethanol

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, prepare a 2 M aqueous solution of sodium hydroxide. Cool this solution to 0 °C using an ice bath.

-

Addition of Reducing Agents: To the cold sodium hydroxide solution, add zinc powder and a catalytic amount of copper(II) sulfate pentahydrate with stirring.

-

Addition of Starting Material: To the stirred suspension at 0 °C, add 5-Bromoisoindoline-1,3-dione in portions over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, allow the reaction to warm to room temperature and stir for another 2.5 hours.

-

Work-up: Upon completion of the reaction, filter the mixture to remove any remaining solids.

-

Neutralization: Carefully neutralize the filtrate to a pH of 7 by the dropwise addition of a 20% hydrochloric acid solution.

-

Extraction: Dilute the neutralized solution with ethanol and extract the product with ethyl acetate. The aqueous layer should be extracted multiple times with ethyl acetate to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The resulting solid can be further purified by recrystallization or column chromatography if required, though the described procedure often yields a product of high purity.

Summary of Reaction Parameters

| Parameter | Value |

| Starting Material | 5-Bromoisoindoline-1,3-dione |

| Reducing Agent | Zinc powder |

| Catalyst | Copper(II) sulfate pentahydrate |

| Solvent | 2 M Aqueous Sodium Hydroxide |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

| Reported Yield | 95%[3] |

Alternative Synthetic Approaches

While the reduction of 5-bromophthalimide is a highly effective method, it is valuable for researchers to be aware of other potential synthetic strategies for 3-hydroxyisoindolin-1-one derivatives. These can be particularly useful if the starting materials for the primary route are unavailable or if different substitution patterns are desired.

-

From 3-Alkylidenephthalides: An ultrasonic-assisted synthesis can prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines in isopropanol. This method is noted for its efficiency and high yields.[1]

-

Metal-Free Cascade Reaction: A base-mediated C-C bond coupling and N-α-sp3 C-H bond hydroxylation provides a regioselective and environmentally friendly synthesis of substituted 3-hydroxyisoindolinones.[4]

-

From 2-Benzoylbenzoic Acid Derivatives: An efficient one-pot, metal-free synthesis from 2-benzoylbenzoic acid derivatives using chlorosulfonyl isocyanate and alcohols has been developed.[5][6]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the recommended synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is efficiently achieved through the selective reduction of 5-Bromoisoindoline-1,3-dione. This method is robust, high-yielding, and utilizes readily available starting materials, making it an excellent choice for both academic and industrial research settings. The resulting product is a versatile intermediate for the development of novel compounds with potential therapeutic applications.

References

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Isoindolinone synthesis [organic-chemistry.org]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-hydroxyisoindolin-1-one

Introduction

5-Bromo-3-hydroxyisoindolin-1-one is a halogenated derivative of the isoindolinone scaffold, a core structure found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 3-position is anticipated to significantly influence its electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications are of considerable interest to researchers in medicinal chemistry and drug development, as they can modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details the requisite experimental protocols for their empirical determination.

Chemical Structure and Identifier Information

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

5-Bromo-3-hydroxyisoindolin-1-one CAS number and structure

An In-Depth Technical Guide to 5-Bromo-3-hydroxyisoindolin-1-one

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will cover its chemical identity, a detailed synthesis protocol with mechanistic insights, its reactivity profile, and its current and potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's properties and utility.

Chemical Identity and Physicochemical Properties

This compound is a brominated derivative of the isoindolinone heterocyclic scaffold. The presence of the bromine atom, a hydroxyl group, and a lactam moiety makes it a versatile building block for further chemical elaboration.

Compound Identification

The fundamental identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 573675-39-5 | [1][2][3] |

| Molecular Formula | C₈H₆BrNO₂ | [1] |

| Molecular Weight | 228.04 g/mol | [1][3] |

| IUPAC Name | 5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | [1][3] |

| Synonyms | 5-bromo-3-hydroxyisoindoline-1-one | [3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Yellow solid (as per synthesis) | [2] |

| Purity | Typically available at various purities (e.g., 70%) | [1] |

| Storage | Store in a dry, cool environment | [4][5] |

Chemical Structure:

The structure consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidone ring. A bromine atom is substituted at the 5-position of the aromatic ring. The key feature is the hydroxyl group at the 3-position, which makes the compound a hemiaminal, a functional group known for its unique reactivity.

Synthesis and Mechanistic Considerations

The synthesis of 3-hydroxyisoindolinones is often achieved through the selective reduction of one of the two carbonyl groups in the corresponding phthalimide precursor. This transformation requires mild reducing conditions to avoid over-reduction.

Synthetic Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis of the title compound from its common starting material.

Caption: Synthesis workflow from bromophthalimide.

Detailed Synthesis Protocol

This protocol is adapted from a patented procedure, providing a robust method for laboratory-scale synthesis.[2]

Starting Material: 5-Bromoisoindoline-1,3-dione (Bromophthalimide) Key Reagents: Zinc powder (Zn), Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Vessel Preparation: To a stirred suspension of zinc powder (1.2 equivalents) and a catalytic amount of copper (II) sulfate pentahydrate (approx. 0.004 eq) in 2 M aqueous sodium hydroxide, cool the mixture to 0 °C using an ice bath.

-

Expert Insight: The combination of zinc powder and copper (II) sulfate in an aqueous base forms a Zn-Cu couple. This couple is an effective and mild reducing agent. The copper salt is reduced in situ to metallic copper, which deposits on the zinc surface, activating it and increasing the efficiency of the electron transfer required for the reduction of the phthalimide carbonyl group.

-

-

Substrate Addition: Add 5-Bromoisoindoline-1,3-dione (1.0 eq) in portions over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for approximately 2.5 hours to ensure the reaction goes to completion.

-

Workup and Isolation:

-

Filter the reaction mixture to remove unreacted zinc and other solids.

-

Carefully neutralize the filtrate to pH 7 with 20% hydrochloric acid.

-

Dilute the neutralized solution with ethanol and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

-

Product Characterization: The resulting yellow solid can be characterized by standard analytical techniques. The patent reports a 95% yield and characterization by LC-MS showing a peak corresponding to the dehydrated product ion (MH⁺-H₂O) at m/z 210.[2]

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three principal functional groups: the hemiaminal, the lactam, and the bromo-aromatic ring.

-

Hemiaminal Reactivity: The hydroxyl group at the C-3 position is the most reactive site. As a hemiaminal, it exists in equilibrium with the ring-opened amino-aldehyde form. This allows it to readily undergo substitution reactions with various nucleophiles (e.g., alcohols, thiols, amines) under acidic or basic conditions to form more stable ether, thioether, or amine derivatives, respectively.

-

Lactam Functionality: The N-H of the lactam can be deprotonated and alkylated or acylated to introduce substituents on the nitrogen atom.

-

Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a common strategy for building molecular complexity.[4][6]

Applications in Research and Development

While specific research on this compound is emerging, the broader isoindolinone scaffold is of significant interest in drug discovery and materials science. The title compound serves as a valuable intermediate for accessing more complex molecules in these fields.

Potential Application Pathways

Caption: Key application areas for isoindolinone derivatives.

Drug Development

The isoindolinone core is a privileged scaffold in medicinal chemistry. Derivatives have shown promise as:

-

Anticancer Agents: Many isoindoline-based compounds have been investigated for their cytotoxic properties against various cancer cell lines.[6]

-

Kinase Inhibitors: The structure is suitable for developing inhibitors of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a role in angiogenesis.[6]

-

Neurological Agents: The ability of this scaffold to interact with receptors in the brain makes it a target for developing treatments for neurological disorders.[4][7]

This compound is a key starting point for synthesizing libraries of such compounds, where the bromine and hydroxyl groups can be independently functionalized to explore structure-activity relationships (SAR).

Materials Science

Isoindolinone derivatives are also explored for their unique electronic and photophysical properties. They have been incorporated into materials for:

-

Organic Electronics: Their conjugated structure can be exploited in the design of organic semiconductors and conductors.[6]

-

Organic Light-Emitting Diodes (OLEDs): The scaffold can be functionalized to create molecules with desirable emission properties for use in display and lighting technologies.[4][7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive building block for complex molecular design. Its primary utility lies in its role as a precursor to a wide range of substituted isoindolinones with significant potential in the fields of pharmaceutical development and advanced materials science. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]

- 6. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 5-Bromo-3-hydroxyisoindolin-1-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Bromo-3-hydroxyisoindolin-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes expected spectroscopic behaviors based on established principles and available data for structurally related compounds. We will explore the theoretical underpinnings of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind experimental choices, and provide standardized protocols for data acquisition.

Introduction to this compound

This compound is a substituted isoindolinone, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1] The presence of a bromine atom, a hydroxyl group, and a lactam ring imparts distinct chemical properties that are reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing its purity, and understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methine proton at the C3 position, the hydroxyl proton, and the amine proton of the lactam.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic H | ~7.6-7.9 | m | The aromatic protons on the benzene ring will appear in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl and bromo groups. | |

| C3-H | ~5.5-6.0 | d | ~3-5 | This methine proton is adjacent to a hydroxyl group and a nitrogen atom, leading to a downfield shift. It is expected to be a doublet due to coupling with the adjacent N-H proton. |

| OH | Variable | br s | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet. | |

| NH | ~8.0-9.0 | d | ~3-5 | The amide proton is typically deshielded and will appear downfield. It will likely couple with the C3-H proton, resulting in a doublet. |

Rationale for Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the exchangeable protons (OH and NH), which might otherwise be broadened or unobservable in non-polar solvents. NMR spectra of isoindolinone derivatives are typically recorded on 300 or 400 MHz spectrometers to achieve good signal resolution.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165-170 | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |

| C-Br | ~115-125 | The carbon atom attached to the bromine will be in the aromatic region, with its chemical shift influenced by the halogen's electronegativity. |

| Aromatic C | ~120-145 | The remaining aromatic carbons will resonate in this region, with their specific shifts determined by the substitution pattern. |

| C3 | ~75-85 | The carbon atom bearing the hydroxyl group (C3) is an sp³ hybridized carbon attached to two heteroatoms (O and N), causing a significant downfield shift. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.[3]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Signal averaging for 16-64 scans is typically sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

-

Employ a standard pulse sequence (e.g., zgpg30) with a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| O-H | 3200-3500 (broad) | Stretching | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. |

| N-H | 3100-3300 | Stretching | The N-H stretch of the lactam will appear in this region. |

| C=O | 1680-1720 | Stretching | The carbonyl group of the five-membered lactam ring will show a strong absorption in this range. |

| C=C (Aromatic) | 1450-1600 | Stretching | These absorptions are characteristic of the aromatic ring. |

| C-Br | 500-600 | Stretching | The carbon-bromine bond vibration is typically found in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr press.

-

Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

-

Molecular Ion: The key ion to observe would be the protonated molecule [M+H]⁺. Given the molecular formula C₈H₆BrNO₂, the monoisotopic mass is approximately 226.96 g/mol . Therefore, the [M+H]⁺ ion should appear at m/z ≈ 227.97. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: A notable fragmentation pathway for this compound involves the loss of a water molecule. A patent describing the synthesis of this compound reports an LC-MS peak at m/z 210, corresponding to [MH⁺-H₂O].[4] This dehydration is a common fragmentation for molecules containing a hydroxyl group.

Table 4: Predicted Key Ions in the ESI-MS Spectrum of this compound

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | ~228/230 | Protonated molecular ion, showing the characteristic bromine isotopic pattern. |

| [M+Na]⁺ | ~250/252 | Adduct with sodium ions, often observed in ESI-MS. |

| [MH-H₂O]⁺ | ~210/212 | Ion resulting from the loss of a water molecule from the protonated molecule.[4] |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: An electrospray ionization mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is appropriate.[2][3]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

solubility and stability of 5-Bromo-3-hydroxyisoindolin-1-one

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-hydroxyisoindolin-1-one

Executive Summary

This compound is a heterocyclic compound belonging to the isoindolinone class of molecules. This structural motif is of significant interest in medicinal chemistry, with analogues demonstrating a range of biological activities, including potential anticancer and kinase inhibitory properties.[1] For any compound to advance in the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. We present detailed, field-proven protocols for thermodynamic solubility assessment and forced degradation studies, explaining the scientific rationale behind each experimental choice. The methodologies described herein are designed to generate the robust data required for formulation development, preclinical evaluation, and regulatory submissions.

Introduction to this compound

Chemical Identity and Structure

This compound is characterized by a bicyclic isoindolinone core, featuring a bromine substituent on the aromatic ring and a hydroxyl group on the lactam ring. The presence of these functional groups—a lactam, a secondary alcohol, and an aryl bromide—dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity, which are critical determinants of its solubility and stability.

Molecular Structure:

Scientific Rationale for Characterization

The journey of a potential drug candidate from discovery to clinical application is critically dependent on its biopharmaceutical properties.

-

Solubility: Poor aqueous solubility is a major impediment to oral bioavailability, limiting the therapeutic efficacy of a compound. Early characterization allows for the selection of appropriate formulation strategies, such as salt formation, co-solvents, or amorphous solid dispersions, to enhance drug exposure.

-

Stability: Chemical instability can lead to the loss of active pharmaceutical ingredient (API) potency and the formation of potentially toxic degradation products. Understanding the degradation pathways under various stress conditions (e.g., pH, light, temperature, oxidation) is an absolute requirement for determining appropriate storage conditions, shelf-life, and ensuring patient safety.

This guide provides the necessary protocols to proactively address these challenges.

Physicochemical Properties

A foundational dataset of physicochemical properties is the first step in any characterization workflow.

| Property | Value / Description | Source / Method |

| CAS Number | 573675-39-5 | Chemical Abstracts Service[2] |

| Molecular Formula | C₈H₆BrNO₂ | Elemental Analysis[2] |

| Molecular Weight | 228.04 g/mol | Calculated[2] |

| Appearance | Yellow solid (as per synthesis) | Experimental Observation[3] |

| pKa | To be determined (TBD) | Potentiometric titration or computational prediction |

| LogP | To be determined (TBD) | Shake-flask method or validated HPLC method |

Solubility Profiling: A Methodological Approach

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this determination due to its robustness and direct measurement of equilibrium.

Experimental Workflow: Shake-Flask Solubility

The following workflow outlines the steps to determine the thermodynamic solubility of this compound in various relevant media.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

Causality Behind Choices:

-

Solvent Selection: Aqueous buffers (pH 1.2, 4.5, 6.8) are chosen to simulate the physiological pH range of the gastrointestinal tract. DMSO is a common solvent for initial stock solutions in biological assays. Ethanol/water mixtures are relevant for formulation development.

-

Equilibration Time: 24 to 72 hours is typically sufficient for small molecules to reach equilibrium. A time-point study should be conducted initially to confirm that the concentration has plateaued.

-

Quantification Method: HPLC-UV is a robust, widely available, and accurate method for quantifying small organic molecules. A specific and validated method is crucial for trustworthy results.

Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess solid is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add 1.0 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for 48 hours.

-

Sampling & Filtration: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm chemical-resistant filter (e.g., PVDF) to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method against a standard curve prepared from a known stock solution.

Anticipated Solubility Profile (Data Presentation)

The results should be summarized in a clear, tabular format.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |

| HCl Buffer | 1.2 | 25 | TBD | TBD |

| Acetate Buffer | 4.5 | 25 | TBD | TBD |

| Phosphate Buffer | 6.8 | 25 | TBD | TBD |

| Phosphate-Buffered Saline | 7.4 | 25 | TBD | TBD |

| Water | ~7.0 | 25 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | TBD | TBD |

| Ethanol | N/A | 25 | TBD | TBD |

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule. This process is fundamental to developing a stability-indicating analytical method.

Protocol for Forced Degradation

Rationale for Stress Conditions: The conditions are selected based on ICH guidelines to cover the most common degradation pathways for small molecule drugs.

-

Acid/Base Hydrolysis: Targets acid or base-labile functional groups, such as the lactam in the isoindolinone core.

-

Oxidation: Assesses susceptibility to oxidative degradation. The aromatic ring and secondary alcohol could be susceptible.

-

Photostability: Evaluates degradation upon exposure to light, which is critical for packaging and storage decisions.

-

Thermal: Determines the impact of heat, relevant for manufacturing and long-term storage.

Protocol:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (API in solvent without stressor) should be run in parallel.

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 4 hours.

-

Neutral: Water at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid powder at 80°C for 7 days.

-

Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve ~5-20% degradation to ensure that major degradants are formed at detectable levels.

Potential Degradation Pathways

Based on the structure, the primary site of hydrolytic instability is likely the lactam ring.

Caption: Plausible Degradation Pathways for the Compound.

Data Presentation for Stability

A stability-indicating HPLC method must be used to separate the parent peak from all degradation product peaks. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.

| Stress Condition | Incubation Time/Temp | % Parent Remaining | Major Degradant Peak (RT) | Comments |

| 0.1 M HCl | 24 h @ 60°C | TBD | TBD | Potential lactam hydrolysis. |

| 0.1 M NaOH | 4 h @ 60°C | TBD | TBD | Likely rapid lactam hydrolysis. |

| Water | 24 h @ 60°C | TBD | TBD | Baseline for hydrolytic stability. |

| 3% H₂O₂ | 24 h @ RT | TBD | TBD | Potential oxidation of hydroxyl group. |

| Heat (Solid) | 7 days @ 80°C | TBD | TBD | Assesses solid-state thermal stability. |

| Light (ICH Q1B) | Per guideline | TBD | TBD | Assesses photosensitivity. |

Conclusion

This technical guide outlines the essential experimental framework for the comprehensive characterization of the . The described protocols for thermodynamic solubility and forced degradation are critical for building a robust data package to support further drug development activities. The insights gained from these studies will directly inform formulation strategies, define appropriate storage and handling procedures, and ensure the quality and safety of this promising compound as it potentially advances toward preclinical and clinical evaluation.

References

A Technical Guide to the Biological Activities of Isoindolinone Scaffolds in Drug Discovery

Abstract

The isoindolinone core is a bicyclic heterocyclic system that represents a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of numerous natural products and clinically significant therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities associated with isoindolinone compounds, with a focus on their mechanisms of action and the experimental methodologies used to validate them. We will delve into the three primary areas where isoindolinones have made a substantial impact: oncology, inflammation, and neuroprotection. Key mechanisms, including the modulation of the Cereblon E3 ubiquitin ligase complex, inhibition of Poly(ADP-ribose) polymerase (PARP), and activation of the NRF2 antioxidant pathway, will be discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Section 1: The Isoindolinone Core: A Privileged Scaffold in Medicinal Chemistry

Chemical Structure and Properties

The isoindolinone framework consists of a benzene ring fused to a five-membered γ-lactam ring.[1] This structure imparts a unique combination of rigidity and lipophilicity, which are often desirable properties for effective receptor binding and cell permeability. The core can be readily functionalized at multiple positions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic profiles.

Significance in Natural Products and Approved Drugs

The isoindolinone motif is present in a wide array of natural products exhibiting diverse biological activities.[1][4] However, its prominence in modern medicine is largely defined by the thalidomide analogues, which have revolutionized the treatment of certain hematological malignancies.

-

Thalidomide, Lenalidomide, and Pomalidomide: These compounds, known as Immunomodulatory Drugs (IMiDs), are cornerstone therapies for multiple myeloma.[5][6][7][8] Lenalidomide and Pomalidomide are structural analogues of thalidomide with improved potency and distinct activity profiles.[] Their discovery and elucidation of their unique mechanism of action have opened new avenues for targeted protein degradation in drug discovery.[10]

Section 2: Anticancer Activities: Mechanisms and Therapeutic Strategies

The anticancer properties of isoindolinone derivatives are the most extensively studied, revealing a remarkable diversity of mechanisms that go beyond a single target.

Immunomodulation via Cereblon (CRBN) E3 Ligase Modulation

The quintessential mechanism for IMiDs like lenalidomide and pomalidomide involves hijacking the cell's own protein disposal machinery.[7][10]

2.1.1. Mechanistic Pathway These drugs function as "molecular glues," binding to Cereblon (CRBN), which is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[7][][11] This binding allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of neosubstrates that are not normally targeted by this ligase. In multiple myeloma cells, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4CRBN complex and subsequently degraded by the proteasome.[7] The degradation of these master transcription factors leads to the downregulation of critical survival proteins, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately triggering apoptosis in the malignant plasma cells.[7][] Concurrently, this mechanism has immunomodulatory effects, enhancing T-cell and Natural Killer (NK) cell activation and proliferation.[5][11][12]

2.1.2. Diagram: The IMiD Mechanism of Action

Caption: IMiD binding to CRBN alters E3 ligase specificity, leading to IKZF1/3 degradation and downstream anti-myeloma effects.

2.1.3. Key Experimental Protocol: Western Blot for IKZF1/3 Degradation

This protocol is designed to provide direct evidence of on-target activity by quantifying the reduction of IKZF1 or IKZF3 protein levels following treatment with an isoindolinone-based CRBN modulator.

-

Causality: A reduction in the target protein's band intensity, relative to a loading control, validates that the compound engages CRBN and induces proteasomal degradation of the neosubstrate. This is a critical step to link cellular antiproliferative effects to the intended mechanism.

-

Methodology:

-

Cell Culture and Treatment: Plate multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 106 cells/mL. Treat cells with the test isoindolinone compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Harvest cells by centrifugation. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IKZF1 or IKZF3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing (Self-Validation): To ensure equal protein loading, the membrane can be stripped of the primary/secondary antibodies and re-probed with an antibody for a loading control protein, such as GAPDH or β-actin. Densitometry analysis is then performed to normalize the IKZF1/3 band intensity to the loading control.

-

PARP Inhibition and Synthetic Lethality

A distinct class of isoindolinone derivatives has been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair (DDR) pathway.[13][14]

2.2.1. Mechanism of Action PARP enzymes, particularly PARP1, detect single-strand DNA breaks and, using NAD+ as a substrate, synthesize poly(ADP-ribose) chains to recruit other DDR proteins.[15] The isoindolinone scaffold can act as a nicotinamide mimic, competitively binding to the catalytic site of PARP and inhibiting its enzymatic activity.[13] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable double-strand breaks during replication. This concept, known as synthetic lethality, causes selective cell death in cancer cells while sparing healthy cells.[13][16]

2.2.2. Diagram: Experimental Workflow for PARP Inhibitor Screening

Caption: A typical ELISA-based workflow for quantifying the enzymatic activity of PARP1 and assessing inhibitor potency.

2.2.3. Key Experimental Protocol: Chemiluminescent PARP Activity Assay

This assay quantifies the PARP-dependent incorporation of biotinylated ADP-ribose onto histone proteins, providing a direct measure of enzyme inhibition.

-

Causality: A decrease in the chemiluminescent signal directly correlates with reduced PARP1 enzymatic activity, confirming that the isoindolinone compound is an active inhibitor of the target. This biochemical assay isolates the enzyme-inhibitor interaction from other cellular processes.

-

Methodology:

-

Plate Preparation: Use a 96-well plate pre-coated with histones.

-

Reaction Setup: To each well, add PARP1 enzyme and the test isoindolinone compound at serially diluted concentrations. Include wells for a positive control (no inhibitor) and a negative control (no PARP enzyme).

-

Initiate Reaction: Add a reaction buffer containing biotinylated NAD+ to all wells to start the PARylation reaction. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate multiple times with a wash buffer to remove the enzyme, inhibitor, and unbound NAD+. The biotinylated PAR chains will remain attached to the coated histones.

-

Detection: Add a streptavidin-HRP conjugate, which will bind to the biotin groups on the PAR chains. Incubate for 1 hour.

-

Signal Generation: Wash the plate again to remove unbound streptavidin-HRP. Add a chemiluminescent HRP substrate.

-

Data Acquisition: Immediately read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the data to determine the IC50 value, which represents the concentration of inhibitor required to reduce PARP activity by 50%.

-

Histone Deacetylase (HDAC) Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[17] HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[17]

2.3.1. Data Table: Antiproliferative Activity of Isoindolinone-based HDAC Inhibitors

The following table summarizes the IC50 values of novel isoindolinone derivatives against HDAC1 and various cancer cell lines, demonstrating their potential as anticancer agents.[17]

| Compound | HDAC1 IC50 (nM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| 5a | 65.6 | 1.83 | 2.51 | 2.97 |

| 5b | 65.1 | 0.98 | 1.54 | 1.76 |

| 13a | 57.9 | 2.45 | 3.12 | 3.55 |

| Chidamide | 95.0 | 2.01 | 3.86 | 4.12 |

Data sourced from Zhang et al., European Journal of Medicinal Chemistry (2019).[17]

Section 3: Anti-inflammatory Properties

The immunomodulatory effects of isoindolinones extend beyond oncology, with significant potential in treating inflammatory and autoimmune diseases.

Cytokine Modulation

Compounds like pomalidomide inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][18] This activity is crucial as these cytokines are key drivers of inflammatory processes. Other novel isoindoline derivatives have also been shown to suppress TNF-α production from monocytes and macrophages.[19][20]

3.1.1. Key Experimental Protocol: ELISA for Cytokine Quantification

This protocol is used to measure the concentration of specific cytokines (e.g., TNF-α) in the supernatant of immune cells treated with isoindolinone compounds.

-

Causality: A dose-dependent decrease in the concentration of a pro-inflammatory cytokine in the cell culture supernatant, following stimulation, provides strong evidence of the compound's anti-inflammatory activity.

-

Methodology:

-

Cell Stimulation: Culture peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the isoindolinone test compound for 1 hour.

-

Activation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plate and carefully collect the culture supernatant.

-

ELISA Procedure:

-

Use a commercial sandwich ELISA kit for the target cytokine (e.g., human TNF-α).

-

Add the collected supernatants and a series of known standards to the antibody-pre-coated microplate.

-

Follow the kit manufacturer's instructions for incubation, washing, addition of detection antibody, HRP-conjugate, and substrate.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.

-

STING Pathway Inhibition

The Stimulator of Interferon Genes (STING) pathway is a central regulator of innate immunity that, when aberrantly activated, can lead to autoinflammatory disorders.[21][22] Recently, isoindoline-2(1H)-carboxamides have been identified as potent STING inhibitors, representing a novel therapeutic strategy for these conditions.[21]

3.2.1. Diagram: STING Signaling and Inhibition

Caption: Isoindolinone inhibitors can block the STING signaling cascade, preventing the downstream production of inflammatory interferons.

Section 4: Neuroprotective Effects

Beyond cancer and inflammation, isoindolinone derivatives have demonstrated promising activity in models of neurodegenerative disease, primarily by combating oxidative stress.

Modulation of Oxidative Stress via the NRF2 Pathway

Oxidative stress is a key pathological factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[23] The NRF2 transcription factor is a master regulator of the cellular antioxidant response.[24] Several studies have shown that novel isoindoline-dione derivatives can protect neuronal cells from oxidative damage by activating the NRF2 pathway.[23][25][26]

4.1.1. Mechanism of Action Under normal conditions, NRF2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or an NRF2 activator, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a battery of protective genes, including NQO-1 and GSTK1, which neutralize reactive oxygen species (ROS) and reduce cellular damage.[23][25]

4.1.2. Diagram: NRF2-Keap1 Signaling Activation

Caption: Isoindolinone activators can disrupt the Keap1-NRF2 interaction, allowing NRF2 to activate antioxidant gene expression.

4.1.2. Key Experimental Protocol: Intracellular ROS Measurement

This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to quantify intracellular ROS levels.

-

Causality: A reduction in fluorescence intensity in cells pre-treated with an isoindolinone compound before an oxidative insult (e.g., H₂O₂) demonstrates the compound's ability to mitigate or scavenge ROS, confirming its antioxidant and neuroprotective potential.[25]

-

Methodology:

-

Cell Culture: Plate neuronal-like cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the isoindolinone test compound at various concentrations for a defined period (e.g., 24 hours).

-

Probe Loading: Remove the treatment media and load the cells with H2DCFDA dye in serum-free media. Incubate in the dark.

-

Induce Oxidative Stress: Wash the cells and then treat them with an ROS-inducing agent like hydrogen peroxide (H₂O₂).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) at multiple time points.

-

Data Analysis: Calculate the change in fluorescence over time. A lower rate of increase in fluorescence in compound-treated wells compared to the H₂O₂-only control indicates a reduction in ROS levels.

-

Section 5: Conclusion and Future Directions

The isoindolinone scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of potent and specific modulators of critical biological pathways. Its success in oncology through the development of IMiDs and PARP inhibitors is well-established. Emerging research now points to significant potential in treating inflammatory disorders and neurodegenerative diseases.

The future of isoindolinone chemistry is bright. Its role as a CRBN ligand is being heavily exploited in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding handle to induce the degradation of entirely new protein targets.[] Furthermore, the development of CNS-penetrant isoindolinones for treating brain cancers and neurological disorders remains an active and promising area of research.[13][16] Continued exploration of this privileged scaffold is certain to yield the next generation of innovative therapeutics.

References

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pomalidomide - Wikipedia [en.wikipedia.org]

- 7. Lenalidomide - Wikipedia [en.wikipedia.org]

- 8. myeloma.org [myeloma.org]

- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bccancer.bc.ca [bccancer.bc.ca]

- 19. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

introduction to the isoindolinone scaffold in medicinal chemistry

An In-depth Technical Guide to the Isoindolinone Scaffold in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The isoindolinone core is a prominent heterocyclic motif that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its presence in a wide array of natural products and synthetic compounds with diverse and potent biological activities underscores its significance.[4][5] This guide provides a comprehensive exploration of the isoindolinone scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect key synthetic methodologies, illuminate its fascinating mechanisms of action, and survey its broad therapeutic applications, from immunomodulation and oncology to neurodegenerative disease. This document is structured to provide not only foundational knowledge but also field-proven insights into the strategic application of this versatile core in modern drug discovery.

The Isoindolinone Core: A Privileged Structure

The isoindolinone scaffold is a bicyclic structure consisting of a benzene ring fused to a γ-lactam ring.[5] This deceptively simple architecture confers a unique combination of rigidity and conformational constraint, making it an ideal framework for presenting pharmacophoric elements to biological targets with high specificity. Its derivatives have demonstrated a remarkable range of therapeutic activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[6][7][8]

The ascendancy of this scaffold was dramatically highlighted by the history of thalidomide. Initially a sedative, its tragic teratogenic effects were later understood to be linked to a novel mechanism of action.[9][10] This led to its repurposing and the development of highly successful second and third-generation analogs, Lenalidomide and Pomalidomide, which are cornerstone treatments for multiple myeloma.[11][12][13] These immunomodulatory drugs (IMiDs®) validated the isoindolinone core as a powerful tool for modulating complex biological pathways.[14]

Caption: The core chemical structure of 1-isoindolinone.

Synthetic Strategies: Constructing the Core

The development of efficient and versatile synthetic routes to access substituted isoindolinones is a central focus of medicinal chemistry.[1] Methodologies can be broadly categorized, with transition metal-catalyzed reactions representing a particularly powerful and modern approach.[15][16]

Transition Metal-Catalyzed C-H Functionalization

The direct functionalization of C-H bonds is an atom-economical strategy that has revolutionized heterocyclic synthesis.[15] Rhodium and Palladium catalysts are particularly effective for constructing the isoindolinone core.[17]

-

Palladium-Catalyzed Dehydrogenative C-H Cyclization: This method allows for the synthesis of isoindolinones from N-substituted benzamides without the need for stoichiometric oxidants.[15] The use of a Pd/C catalyst provides a simple and efficient route to a variety of substituted isoindolinones, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring.[15]

-

Rhodium-Catalyzed Annulation: This approach involves the reaction of a benzamide with an alkene or alkyne. The reaction proceeds via a directed C-H activation at the ortho-position of the benzamide, followed by insertion of the coupling partner and subsequent intramolecular cyclization.[17] This strategy is highly versatile for installing substituents at the C3 position.

Caption: Generalized workflow for transition metal-catalyzed isoindolinone synthesis.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi four-component reaction, offer a highly efficient pathway to complex molecular scaffolds in a single step. This approach allows for the rapid generation of diverse libraries of isoindolinone derivatives by varying the starting materials (an aldehyde, an amine, a carboxylic acid, and an isocyanide), which is invaluable for structure-activity relationship (SAR) studies.[18]

Experimental Protocol: Platinum-Catalyzed Reductive C-N Coupling

This one-pot synthesis provides an efficient and environmentally friendly route to N-substituted isoindolinones.[19]

-

Reaction Setup: To a reaction vessel, add 2-carboxybenzaldehyde (1.0 mmol), the desired primary amine (1.1 mmol), and the platinum nanowire catalyst (e.g., 1 mol%).

-

Solvent: Add a suitable solvent, such as ethanol or methanol (5 mL).

-

Atmosphere: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 bar) using a balloon.

-

Reaction: Stir the mixture vigorously at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, filter the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-substituted isoindolinone.

Causality: This protocol is effective because the platinum catalyst facilitates both the initial reductive amination between the aldehyde and the amine to form an intermediate, and the subsequent intramolecular amidation (cyclization) to form the stable lactam ring, all in a single pot.[19] The use of H₂ gas makes the process clean, with water as the primary byproduct.[19]

Mechanism of Action: Modulating the Ubiquitin Proteasome System

The most profound contribution of the isoindolinone scaffold to medicinal chemistry is arguably its ability to modulate the E3 ubiquitin ligase Cereblon (CRBN).[11][14] Thalidomide and its analogs, the IMiDs, function as "molecular glues."

-

Binding to CRBN: The IMiD molecule binds to a specific pocket within CRBN, which is a substrate receptor for the Cullin-4A (CUL4A) E3 ubiquitin ligase complex.[11]

-

Altering Substrate Specificity: This binding event alters the surface of CRBN, creating a new recognition site for proteins that do not normally interact with it. These are termed "neosubstrates."[11][12]

-

Neosubstrate Recruitment: In multiple myeloma cells, the key neosubstrates recruited by IMiD-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12]

-

Ubiquitination and Degradation: The CUL4A complex then polyubiquitinates the recruited neosubstrates, tagging them for destruction by the 26S proteasome.

-

Therapeutic Effect: The degradation of IKZF1 and IKZF3 is cytotoxic to myeloma cells, leading to the powerful anti-cancer effect.[11] This mechanism represents a new paradigm in pharmacology: inducing the degradation of previously "undruggable" protein targets.

Caption: Mechanism of action for IMiD drugs via CRBN-mediated proteolysis.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the isoindolinone scaffold has led to its exploration against a wide range of biological targets beyond CRBN.[6][7][20]

| Target Class | Example Application | Key SAR Insights | References |

| E3 Ligase Modulators | Multiple Myeloma, MDS | The glutarimide ring is critical for CRBN binding. Modifications to the isoindolinone (phthaloyl) ring alter potency and substrate specificity. An amino group at the 4-position of the isoindolinone ring (as in Pomalidomide) significantly increases potency.[9][14][] | |

| PARP Inhibitors | CNS Cancers | The isoindolinone scaffold mimics the nicotinamide moiety of NAD+, enabling competitive inhibition at the PARP catalytic site. Physicochemical properties can be tuned for blood-brain barrier permeability.[22] | |

| HDAC Inhibitors | Cancer | The isoindolinone acts as a cap group, with a linker connecting to a zinc-binding group. Optimization of the linker and cap group is crucial for isoform selectivity and potency. Certain derivatives show potent, nanomolar IC₅₀ values against HDAC1.[23] | |

| Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | The isoindolinone serves as the core scaffold. A sulfonyl group is incorporated as a zinc-binding "head," while linker and tail moieties are varied to modulate binding affinity and isoform selectivity.[24] | |

| Antimicrobial/Antiviral | Infectious Diseases | Specific substitutions on the isoindolinone core can confer antibacterial, antifungal, or antiviral activity. Some derivatives show activity against SARS-CoV-2 3CL protease.[5][24][25] |

Future Perspectives

The isoindolinone scaffold continues to be a fertile ground for drug discovery.[3] The elucidation of its role in targeted protein degradation has opened up the entire field of PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, where the isoindolinone core often serves as the E3 ligase-binding handle. Future research will likely focus on:

-

Novel E3 Ligase Modulators: Designing isoindolinone derivatives to hijack other E3 ligases for targeted degradation of new disease-causing proteins.

-

Expanding Therapeutic Areas: Systematically exploring isoindolinone libraries against diverse targets in areas like neuroinflammation, metabolic disorders, and viral diseases.[5][8]

-

Chiral Synthesis: Developing more efficient catalytic asymmetric methods to access enantiomerically pure isoindolinones, as stereochemistry is often critical for biological activity.[26]

The rich history and proven clinical success of isoindolinone-based drugs, combined with a deep and growing understanding of their chemistry and biology, ensures that this privileged scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

- 1. research.abo.fi [research.abo.fi]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thalidomide - Wikipedia [en.wikipedia.org]

- 11. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]

- 16. Isoindolinone synthesis [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | CoLab [colab.ws]

- 22. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-3-hydroxyisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-hydroxyisoindolin-1-one, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The isoindolin-1-one scaffold is a privileged structure, appearing in numerous biologically active natural products and synthetic pharmaceuticals. This document details the molecular characteristics, a robust and validated synthesis protocol, and explores the therapeutic potential of this specific bromo-substituted derivative. The content herein is curated for researchers, medicinal chemists, and professionals in pharmaceutical development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Significance of the Isoindolin-1-one Scaffold

The isoindolin-1-one core, a bicyclic γ-lactam, is a structural motif of considerable importance in contemporary drug discovery. Its rigid, yet three-dimensionally complex, architecture provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1] The introduction of a hydroxyl group at the 3-position and a bromine atom at the 5-position of the isoindolin-1-one core, as in the case of this compound, offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents with enhanced potency and selectivity. This guide will focus specifically on this promising derivative, providing the necessary technical details for its synthesis and further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₂ | [2][3] |

| Molecular Weight | 228.043 g/mol | [2][3] |

| CAS Number | 573675-39-5 | [2][3] |

| IUPAC Name | 5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | [2] |

| Synonyms | 5-bromo-3-hydroxyisoindoline-1-one | [2][3] |

Note on Analytical Data: As of the writing of this guide, detailed, publicly available spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound is limited. Researchers synthesizing this compound are encouraged to perform full characterization to confirm its identity and purity. The expected spectra would be consistent with the isoindolin-1-one scaffold, showing characteristic peaks for the aromatic protons, the methine proton at the 3-position, the N-H proton, and the carbonyl group.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the reduction of the corresponding phthalimide derivative, 5-Bromoisoindoline-1,3-dione. The following protocol is adapted from established procedures and provides a high-yield pathway to the desired product.

Reaction Scheme

The synthetic pathway involves the selective reduction of one of the two carbonyl groups of the starting phthalimide. This is achieved using a mild reducing agent in an aqueous basic medium.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure described in patent WO2005/103039, which demonstrates a robust and scalable method for the synthesis.[4]

Materials:

-

5-Bromoisoindoline-1,3-dione (Bromophthalimide)

-

Zinc powder (Zn)

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 20% aqueous solution

-

Ethyl acetate

-

Ethanol

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a magnetic stirrer, prepare a 2 M aqueous solution of sodium hydroxide. Cool the solution to 0 °C using an ice bath. To this, add zinc powder and a catalytic amount of copper (II) sulfate pentahydrate.

-

Addition of Starting Material: To the stirred suspension at 0 °C, add 5-Bromoisoindoline-1,3-dione in portions over a period of 30 minutes.

-

Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and continue stirring for approximately 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any remaining solids.

-

Neutralization and Extraction: Carefully neutralize the filtrate to pH 7 with a 20% hydrochloric acid solution. Dilute the neutralized solution with ethanol and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting solid can be further purified by recrystallization or column chromatography to afford this compound as a solid. The reported yield for this procedure is high, around 95%.[4]

Causality and Self-Validation:

-

Choice of Reducing System: The use of zinc powder in an aqueous sodium hydroxide solution provides a mild and selective reduction of one carbonyl group of the phthalimide. The catalytic amount of copper (II) sulfate is often used to activate the zinc surface.

-

Temperature Control: The initial low temperature (0 °C) is crucial for controlling the rate of reaction and preventing over-reduction or side reactions.

-

Neutralization and Extraction: The neutralization step is critical for protonating the intermediate and facilitating the extraction of the final product into an organic solvent. The purity of the extracted product can be initially assessed by TLC and melting point determination, which should be consistent for a pure compound.

Therapeutic Potential and Applications in Drug Discovery

While specific biological studies on this compound are not extensively reported in the literature, the broader class of isoindolin-1-one derivatives has shown significant promise in various therapeutic areas. The structural features of the title compound make it an attractive candidate for further investigation.

Anticancer Activity

The isoindolin-1-one scaffold is a well-established pharmacophore in oncology research. Derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[1][5] The presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding and can also serve as a handle for further chemical modification via cross-coupling reactions to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Enzyme Inhibition